2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
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Overview
Description
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexene with 3-nitrobenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the cyclohexanedione moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)succinic acid: Similar structure but different functional groups.
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylsulfanylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione: Similar core structure with different substituents
Uniqueness
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(8-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |
InChI Key |
CFBWCJXUJAXVIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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